tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-oxo-1H-pyrazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-4-6(11)9-10/h4-5H,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBGXPJITDKQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate typically involves the reaction of pyrazole derivatives with tert-butyl esters. One common method involves the cyclization of hydrazones with tert-butyl acetoacetate under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydroxylated pyrazoles.
Scientific Research Applications
Synthetic Chemistry
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to undergo transformations such as:
- Knoevenagel Condensation : This reaction can lead to the formation of α,β-unsaturated carbonyl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has indicated that derivatives of pyrazole compounds exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth and may be effective against various cancer cell lines.
- Anti-inflammatory Properties : Pyrazole compounds have been investigated for their potential to reduce inflammation, making them candidates for treating diseases like arthritis.
Material Science
This compound can be used in the development of new materials:
- Polymer Chemistry : It serves as a building block for creating polymers with specific properties, such as increased thermal stability and mechanical strength.
Case Study 1: Synthesis of Pyrazole Derivatives
A recent study demonstrated the synthesis of novel pyrazole derivatives using this compound as a precursor. The derivatives were evaluated for their anticancer properties and showed promising results against breast cancer cell lines, indicating their potential as therapeutic agents.
Case Study 2: Development of Anti-inflammatory Agents
In another study, researchers synthesized a series of pyrazole-based compounds from this compound. These compounds were tested for anti-inflammatory activity in vitro and exhibited significant inhibition of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.
Summary Table of Applications
| Application Area | Specific Use Case | Observed Benefits |
|---|---|---|
| Synthetic Chemistry | Intermediate for organic synthesis | Versatile reactivity |
| Medicinal Chemistry | Anticancer and anti-inflammatory agents | Potential therapeutic effects |
| Material Science | Building block for polymers | Enhanced material properties |
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The pyrazole core distinguishes the target compound from structurally related heterocycles, such as furocoumarins and spiroindoline-pyrrolidines (Table 1).
Impact of Substituents and Core Heterocycles
Pyrazole vs. Furocoumarin Cores
- This may influence solubility and target binding .
- Bioactivity : Furocoumarin derivatives with (Z)-styryl substituents at the 2-position demonstrated enhanced cytotoxicity (CTD₅₀ ~5 μM) compared to 3-substituted analogs, highlighting the importance of substituent positioning . For the target pyrazole compound, the tert-butyl group at the 1-position may optimize steric shielding or metabolic stability.
Role of the tert-Butyl Carboxylate Group
- Lipophilicity and Stability : The tert-butyl ester is a recurring motif in bioactive compounds (e.g., and ), likely due to its ability to enhance membrane permeability and resist enzymatic hydrolysis. In the spiroindoline-pyrrolidine derivative, this group contributed to low cytotoxicity despite potent pathway inhibition (IC₅₀ = 2.2 μM) .
- Crystallographic Utility : The tert-butyl group’s bulk aids in crystallinity, as seen in X-ray diffraction studies of hexahydro-pyrazolo-carboxylates, facilitating precise structural validation .
Structure-Activity Relationship (SAR) Insights
- Substituent Positioning : In furocoumarins, 2-substituted (Z)-styryl groups outperformed 3-substituted analogs, suggesting that the tert-butyl’s placement on the pyrazole’s 1-position may similarly optimize activity .
- Fully saturated analogs (e.g., hexahydro-pyrazolo derivatives) may adopt distinct conformations with altered bioactivity .
Research Findings and Implications
- Cytotoxicity vs. Specific Pathway Inhibition : While furocoumarin derivatives prioritize cytotoxicity (e.g., CEM-13 cells), the tert-butyl spiro compound () exemplifies a shift toward targeted pathway modulation with reduced off-target toxicity. This suggests the tert-butyl-pyrazole hybrid could balance broad and specific activity .
- Synthetic Flexibility : The pyrazole core’s nitrogen-rich structure allows for diverse functionalization, offering a scaffold for further optimization in drug discovery campaigns.
Biological Activity
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate (CAS Number: 2088458-39-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 184.19 g/mol
- Purity : >96%
The compound features a tert-butyl group, which enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
In a study by Sivaramakarthikeyan et al., various pyrazole derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The findings suggested that certain derivatives demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Analgesic Activity
In addition to anti-inflammatory effects, pyrazole derivatives have shown promising analgesic properties. Compounds similar to this compound have been tested in animal models for pain relief, indicating their potential as analgesics.
The biological activity of this compound is primarily attributed to its ability to inhibit COX enzymes. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Study on Pyrazole Derivatives
A comprehensive review published in MDPI discussed various pyrazole derivatives synthesized between 2018 and 2021. The review highlighted the structure-activity relationship (SAR) of these compounds, emphasizing that modifications to the pyrazole ring can significantly affect their biological activity. For instance, certain substitutions led to enhanced COX selectivity and reduced side effects compared to conventional NSAIDs .
Safety and Toxicity
Safety assessments are crucial for evaluating the therapeutic potential of new compounds. In vivo studies have shown that some pyrazole derivatives exhibit minimal toxicity at therapeutic doses. For example, compounds tested in acute toxicity studies demonstrated high LD values (>2000 mg/kg), indicating a favorable safety profile .
Q & A
Q. What are the common synthetic routes for tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate?
The synthesis typically involves multi-step reactions, including protection/deprotection strategies and cyclization. For example, analogous procedures involve coupling a pyrazole precursor with a tert-butyl carbamate group under basic conditions. A similar approach is described in the synthesis of tert-butyl spirocyclic carbamates, where Boc-protected intermediates are generated via nucleophilic substitution or condensation reactions . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement, as seen in related heterocyclic syntheses .
Q. How is the compound characterized after synthesis?
Characterization employs spectroscopic and analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Boc-group integrity.
- X-ray crystallography for unambiguous structural determination, as demonstrated for related pyrazole derivatives using SHELX software for refinement .
- HPLC for purity assessment (≥98% purity is standard for research-grade compounds) .
- IR spectroscopy to verify carbonyl stretching frequencies (~1700 cm⁻¹ for the ester and carbamate groups) .
Q. What safety precautions are necessary when handling this compound?
Based on GHS classifications for structurally similar pyrazole derivatives:
- Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
Discrepancies between experimental and predicted spectral data (e.g., NMR splitting patterns) may arise from conformational flexibility or crystallographic packing effects. Strategies include:
Q. What are the potential applications of this compound in medicinal chemistry?
The Boc-protected pyrazole core serves as a versatile intermediate:
- Spirocyclic derivatives : Analogous spiro-pyrrolidine carbamates exhibit biological activity, such as inhibition of TCF/β-catenin transcription (IC₅₀ = 2.2 μM in a Novartis study) .
- Kinase inhibitors : Pyrazole-carboxylates are precursors for targeting kinases in cancer therapy .
- Boronic ester functionalization : Derivatives with dioxaborolane groups (e.g., CAS 877399-74-1) enable Suzuki-Miyaura coupling for drug candidate diversification .
Q. How can reaction conditions be optimized for scalability in multi-step syntheses?
Key factors include:
- Catalyst screening : Heterogeneous catalysts (e.g., MgO–CeO₂ for transesterification) improve efficiency and recyclability .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate solubility, as seen in tert-butyl carbamate syntheses .
- Temperature control : Gradual addition of reagents at low temperatures minimizes side reactions, critical for stereochemical control in spirocyclic systems .
Q. What strategies are effective for managing stereochemistry in derivatives of this compound?
- Chiral resolution : Use of chiral auxiliaries or chromatography to separate enantiomers, as achieved for (>99% ee) spiro-pyrrolidine carbamates .
- Asymmetric catalysis : Enantioselective synthesis using organocatalysts or transition-metal complexes (e.g., Pd-catalyzed couplings) .
Q. How is the SHELX software suite applied in crystallographic studies of this compound?
SHELX programs are used for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
